Unique Domain Architecture: MANSC and LDL Receptor Class A Domains Absent in SPINT2
SPINT1/HAI-1 possesses a multi-domain extracellular architecture that is structurally and phylogenetically distinct from its closest homolog SPINT2/HAI-2. SPINT1 contains an N-terminal MANSC domain (motif at N terminus with seven cysteines) and an LDL receptor class A domain situated between KD1 and KD2; SPINT2 lacks both of these domains entirely [1]. At the primary sequence level, SPINT1 KD-1 shares only 54% amino acid identity with SPINT2 KD-1, and SPINT1 KD-2 shares merely 36% identity with SPINT2 KD-2 [1]. The LDL receptor domain in SPINT1 has been shown experimentally to be required for efficient matriptase autoactivation in a biomembrane context, a function not attributable to the Kunitz domains alone [2]. The MANSC domain, unique to SPINT1 among the HAI family, may contribute to protein–protein interaction interfaces, though its specific functional role remains under investigation [1].
| Evidence Dimension | Domain composition and Kunitz domain sequence identity |
|---|---|
| Target Compound Data | SPINT1/HAI-1: contains MANSC domain, LDL receptor class A domain, KD1, KD2, transmembrane domain, cytoplasmic tail. KD1 identity with SPINT2 KD1 = 54%. KD2 identity with SPINT2 KD2 = 36%. |
| Comparator Or Baseline | SPINT2/HAI-2: lacks MANSC domain; lacks LDL receptor class A domain. Contains KD1, KD2, transmembrane domain, cytoplasmic tail. |
| Quantified Difference | Two entire functional domains (MANSC + LDL receptor class A) present only in SPINT1. Kunitz domain sequence divergence of 46% (KD1) and 64% (KD2) relative to SPINT2. |
| Conditions | Domain annotations from UniProt, InterPro, and published primary literature; sequence identity calculated from human SPINT1 and SPINT2 protein alignments. |
Why This Matters
The additional domains in SPINT1 confer functions—including LDL receptor domain-dependent matriptase regulation—that cannot be recapitulated by SPINT2 or other Kunitz-only inhibitors, directly impacting experimental design and reagent selection.
- [1] Kataoka H. SPINT1 (serine peptidase inhibitor, Kunitz type 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. 2009; Gene Section. DOI: 10.4267/2042/44663. View Source
- [2] Tseng IC, Xu H, Chou FP, et al. Autoactivation of matriptase in vitro: requirement for biomembrane and LDL receptor domain. J Biol Chem. 2007;282(27):19444-19454. View Source
